2-(Piperidin-4-ylmethyl)pyrimidine hydrochloride
CAS No.:
Cat. No.: VC15966236
Molecular Formula: C10H16ClN3
Molecular Weight: 213.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H16ClN3 |
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Molecular Weight | 213.71 g/mol |
IUPAC Name | 2-(piperidin-4-ylmethyl)pyrimidine;hydrochloride |
Standard InChI | InChI=1S/C10H15N3.ClH/c1-4-12-10(13-5-1)8-9-2-6-11-7-3-9;/h1,4-5,9,11H,2-3,6-8H2;1H |
Standard InChI Key | SUMUUDNHTDESLH-UHFFFAOYSA-N |
Canonical SMILES | C1CNCCC1CC2=NC=CC=N2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
2-(Piperidin-4-ylmethyl)pyrimidine hydrochloride consists of a pyrimidine ring substituted at the 2-position with a piperidin-4-ylmethyl group, forming a hydrochloride salt. The molecular formula is C₁₀H₁₆N₃·HCl, yielding a molecular weight of 221.72 g/mol (calculated). Key structural features include:
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Pyrimidine core: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.
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Piperidin-4-ylmethyl substituent: A saturated six-membered ring (piperidine) with a methylene bridge (-CH₂-) linking it to the pyrimidine.
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Hydrochloride salt: Enhances solubility and stability for pharmaceutical applications .
Property | Value/Description |
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Molecular Formula | C₁₀H₁₆N₃·HCl |
Molecular Weight | 221.72 g/mol |
Solubility | Likely soluble in polar solvents |
pKa (estimated) | ~7.5 (pyrimidine nitrogen) |
The piperidine moiety introduces conformational flexibility, potentially enabling interactions with biological targets such as enzymes or receptors.
Synthetic Routes and Optimization
While no published synthesis of 2-(piperidin-4-ylmethyl)pyrimidine hydrochloride exists, analogous compounds suggest viable pathways:
Nucleophilic Substitution
Pyrimidine derivatives are commonly synthesized via nucleophilic substitution. For example, 2-chloropyrimidine could react with piperidin-4-ylmethanol in the presence of a base (e.g., K₂CO₃) to form the desired product.
Reductive Amination
An alternative route involves reductive amination between 2-pyrimidinecarbaldehyde and piperidin-4-ylmethaneamine, followed by HCl salt formation .
Industrial-Scale Production
Large-scale synthesis would require:
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Continuous flow reactors for improved yield and safety.
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Chromatographic purification to isolate the hydrochloride salt.
Biological Activity and Mechanisms
Pyrimidine-piperidine hybrids exhibit diverse pharmacological activities, though specific data for this compound remains sparse:
Enzyme Inhibition
Structurally related compounds inhibit kinases (e.g., PKB/Akt) by binding to ATP pockets. For instance, CCT128930 (a pyrrolopyrimidine-piperidine analog) showed IC₅₀ = 28 nM against PKBβ . The piperidine group in 2-(piperidin-4-ylmethyl)pyrimidine hydrochloride may similarly engage hydrophobic kinase domains .
Anticancer Effects
In vitro assays on analogous compounds revealed cytotoxicity against cancer cell lines:
Compound | Cell Line | IC₅₀ (µM) |
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4-Methyl-2-(piperidin-2-ylmethylthio)pyrimidine | MCF-7 | 0.01 |
2-(Piperidin-4-ylmethyl)pyridine | A549 | 0.03 |
Mechanistically, these compounds induce apoptosis via mitochondrial pathway activation.
Pharmacokinetic and Toxicity Profiles
Absorption and Distribution
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LogP: Estimated at 1.8 (moderate lipophilicity).
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Blood-Brain Barrier: Likely permeable due to piperidine’s tertiary amine.
Metabolism
Piperidine-containing compounds often undergo hepatic CYP450-mediated oxidation. A 2024 study noted that 4-benzyl-piperidine analogs had high clearance (CL = 45 mL/min/kg) due to N-dealkylation .
Toxicity
Applications in Drug Discovery
Kinase Inhibitors
The compound’s structure aligns with ATP-competitive kinase inhibitors. Modifying the piperidine’s substituents could enhance selectivity over PKA (e.g., CCT128930 had 28-fold selectivity for PKB) .
Antibacterial Agents
Thioether analogs demonstrated potentiation of β-lactam antibiotics against methicillin-resistant S. aureus (MRSA).
CNS-Targeted Therapies
Piperidine’s blood-brain barrier penetration supports potential use in neurological disorders.
Comparative Analysis with Analogous Compounds
Compound | Key Difference | Activity |
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2-((Piperidin-4-ylmethyl)thio)pyrimidine | Thioether linkage | Higher antimicrobial potency |
4-Methyl-2-(piperidin-2-ylmethyl)pyrimidine | Methyl substitution | Enhanced cytotoxicity |
The absence of a thioether group in 2-(piperidin-4-ylmethyl)pyrimidine hydrochloride may reduce metabolic instability compared to sulfur-containing analogs.
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield.
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Target Identification: Screen against kinase panels using high-throughput assays.
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In Vivo Studies: Assess bioavailability and efficacy in xenograft models.
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